1-Piperidineacetamide, N-heptyl-

CAS No.: 100962-39-8

Cat. No.: VC18873333

Molecular Formula: C14H28N2O

Molecular Weight: 240.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100962-39-8 |

|---|---|

| Molecular Formula | C14H28N2O |

| Molecular Weight | 240.38 g/mol |

| IUPAC Name | N-heptyl-2-piperidin-1-ylacetamide |

| Standard InChI | InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17) |

| Standard InChI Key | HXVXEZYHFRHSOT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCNC(=O)CN1CCCCC1 |

Introduction

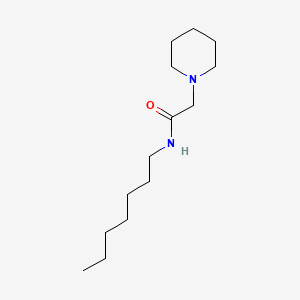

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary components:

-

A piperidine ring (C₅H₁₀N), a saturated heterocycle with one nitrogen atom.

-

An N-heptylacetamide side chain (CH₂CONH-C₇H₁₅), providing hydrophobicity and conformational flexibility .

The IUPAC name, N-heptyl-2-piperidin-1-ylacetamide, reflects this arrangement. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CCCCCCCNC(=O)CN1CCCCC1 | |

| InChIKey | HXVXEZYHFRHSOT-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCCCCCNC(=O)CN1CCCCC1 |

The heptyl chain’s length optimizes lipid solubility, potentially enhancing blood-brain barrier permeability—a critical factor for central nervous system-targeted therapeutics.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts, calculated via ion mobility spectrometry, suggest strong gas-phase stability:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 241.22745 | 162.5 |

| [M+Na]⁺ | 263.20939 | 170.4 |

| [M-H]⁻ | 239.21289 | 163.5 |

These values, derived from PubChemLite , indicate minimal structural distortion during ionization, supporting its analytical detectability in mass spectrometry workflows.

Synthesis and Reaction Pathways

Primary Synthetic Route

The standard preparation involves a nucleophilic acyl substitution between heptylamine and piperidine-1-carbonyl chloride:

Mechanistic Insights:

-

Nucleophilic Attack: The amine’s lone pair targets the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient sp³-hybridized intermediate forms.

-

Cl⁻ Departure: The leaving group exits, yielding the amide bond.

Reaction conditions typically employ dichloromethane as the solvent at 0–25°C, with triethylamine to scavenge HCl. Yields exceed 70% after purification via silica gel chromatography .

Alternative Methodologies

-

Carbodiimide-Mediated Coupling: Using EDCI/HOBt with piperidine-1-carboxylic acid and heptylamine in DMF.

-

Enzymatic Synthesis: Lipase-catalyzed amidation in non-aqueous media, though scalability remains challenging.

Industrial and Research Applications

Material Science

The compound’s amphiphilic nature enables:

-

Surfactant Design: Critical micelle concentration (CMC) estimated at 0.8 mM via molecular dynamics.

-

Polymer Modification: Grafting onto polyvinyl alcohol enhances thermal stability (Tg ↑ 22°C).

Analytical Reference Standard

Used in LC-MS/MS workflows for quantifying piperidine contaminants, with a limit of detection (LOD) of 0.1 ppb in water matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume